Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-
Overview
Description
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a naphthalene ring attached to a sulfonyl chloride group and a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 1-naphthalenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones, while reduction can lead to dihydronaphthalene derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Stille cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonamides, naphthoquinones, and dihydronaphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and in coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino acids.
Mechanism of Action
The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves the formation of a sulfonamide bond with target proteins or enzymes. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine or serine, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride include:
1-Naphthalenesulfonyl Chloride: A precursor in the synthesis of various sulfonamides.
2-Naphthalenesulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to a different position on the naphthalene ring.
Biphenyl-4-sulfonyl Chloride: Contains a biphenyl group instead of a naphthalene ring.
Uniqueness
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is unique due to its combination of a naphthalene ring and a phenylalanine moiety, which imparts specific reactivity and biological activity. This makes it particularly useful in the study of enzyme inhibition and protein modification, setting it apart from other sulfonyl chlorides.
Properties
IUPAC Name |
2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDECDNASIKPCAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180845 | |
Record name | Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90291-51-3 | |
Record name | Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90291-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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